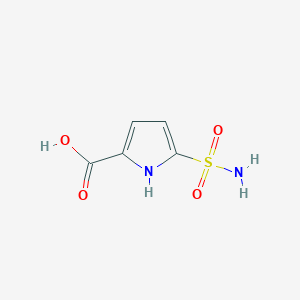

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 1503152-57-5 . It has a molecular weight of 190.18 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)(H2,6,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Synthesis and Characterization of Novel Nano Organo Solid Acids : Novel, mild, and biological-based nano organocatalysts with urea moiety, such as 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, were designed, synthesized, and characterized. These catalysts were used in the synthesis of various compounds, including coumarin-3-carboxylic acid and cinnamic acid derivatives, under mild and solvent-free conditions, indicating their potential industrial applications (Zolfigol et al., 2015).

Ligand for Cu-catalyzed Reactions

Pyrrole-2-carboxylic Acid as a Ligand : Pyrrole 2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, demonstrating the versatility of pyrrole derivatives in facilitating chemical reactions (Altman et al., 2008).

Antibacterial Activity

Synthesis and Biological Activity of Carbapenems : Research on (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acids, including derivatives with sulfamoyl groups, showed potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This highlights the therapeutic potential of 5-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives in combating bacterial infections (Iso et al., 1996).

Environmental Degradation and Detection

Microbial Degradation of Polyfluoroalkyl Chemicals : A review of microbial degradation of polyfluoroalkyl chemicals, including those related to perfluoroalkyl acid (PFAA) precursors, emphasizes the environmental persistence and potential hazards of these compounds. The study outlines the need for more research to understand the environmental fate and degradation pathways of such chemicals (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

5-sulfamoyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)(H2,6,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKRVLUNYWJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)